molecular formula C19H14N6O3S B2619426 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1334375-14-2

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2619426
CAS No.: 1334375-14-2
M. Wt: 406.42
InChI Key: GINVICXCVUHSBQ-UHFFFAOYSA-N
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Description

N-[5-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a 5-oxo-1-phenylpyrrolidine core connected to a 1,3,4-oxadiazole ring, which is further linked to a 2,1,3-benzothiadiazole moiety via a carboxamide bridge. This structure integrates multiple pharmacophoric elements:

  • 1,3,4-Oxadiazole: Enhances metabolic stability and electron-deficient character for π-π interactions.
  • 2,1,3-Benzothiadiazole: A fused aromatic system that may improve binding affinity through extended π-stacking.

Properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-16-9-12(10-25(16)13-4-2-1-3-5-13)18-21-22-19(28-18)20-17(27)11-6-7-14-15(8-11)24-29-23-14/h1-8,12H,9-10H2,(H,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINVICXCVUHSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidinone intermediate, which is then reacted with various reagents to form the oxadiazole and benzothiadiazole rings. The final step involves the amidation of the carboxylic acid group to form the desired carboxamide.

  • Step 1: Synthesis of Pyrrolidinone Intermediate

    • Starting material: Itaconic acid
    • Reagents: Phenylamine, acetic anhydride
    • Conditions: Reflux in toluene
  • Step 2: Formation of Oxadiazole Ring

    • Reagents: Hydrazine hydrate, carbon disulfide
    • Conditions: Reflux in ethanol
  • Step 3: Formation of Benzothiadiazole Ring

    • Reagents: 2-aminobenzenethiol, phosphorus oxychloride
    • Conditions: Reflux in chloroform
  • Step 4: Amidation

    • Reagents: Various aliphatic amines
    • Conditions: Room temperature, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The compound is synthesized via multistep protocols involving:

Reaction StepReagents/ConditionsYieldKey Reference
Oxadiazole ring formation Hydrazide-carboxylic acid cyclization (H₂SO₄, 80–100°C)65–75%
Benzothiadiazole coupling EDCI/HOBt-mediated amidation (DMF, RT)82%
Pyrrolidinone functionalization Nucleophilic substitution (K₂CO₃, DMF, 60°C)70%
  • Oxadiazole synthesis proceeds via dehydrative cyclization of thiohydrazides, with electron-withdrawing benzothiadiazole groups stabilizing intermediates.

  • Amide bond formation between the benzothiadiazole-5-carboxylic acid and oxadiazole-amine is catalyzed by carbodiimides .

1,3,4-Oxadiazole Ring

  • Nucleophilic substitution : Reacts with amines (e.g., piperidine) at the C-2 position under basic conditions .

  • Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the oxadiazole ring to form hydrazide derivatives .

Benzothiadiazole Moiety

  • Electrophilic substitution : Limited reactivity due to electron-deficient aromatic system; halogenation requires Lewis acids (e.g., FeCl₃) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole .

Pyrrolidinone Ring

  • Lactam ring-opening : Strong bases (e.g., NaOH) induce ring-opening to form amino acid derivatives .

  • Methylation : Reacts with methyl iodide at the lactam nitrogen (K₂CO₃, DMF) .

Degradation Pathways

  • Photodegradation : UV exposure (254 nm) induces cleavage of the oxadiazole ring, forming benzothiadiazole-5-carboxylic acid and pyrrolidinone fragments.

  • Acidic Hydrolysis : Concentrated HCl (reflux, 12 hr) degrades the oxadiazole and benzothiadiazole groups, yielding thiosemicarbazide and sulfonamide byproducts .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling : The benzothiadiazole bromide derivative reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) .
    | Substrate | Coupling Partner | Product | Yield |
    |-----------|------------------|---------|-------|
    | Benzothiadiazole-Br | 4-Methoxyphenylboronic acid | Biaryl derivative | 68% | |

Pharmacological Modifications

  • Esterification : The carboxamide group is converted to methyl ester (CH₃I, K₂CO₃) to enhance bioavailability .

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) at the pyrrolidinone nitrogen to form tertiary amines .

Stability Under Biological Conditions

  • pH-dependent hydrolysis : Stable at pH 7.4 (t₁/₂ > 24 hr), but degrades rapidly in acidic environments (pH 2.0, t₁/₂ = 3.5 hr) .

  • Metabolic oxidation : Liver microsomes oxidize the pyrrolidinone ring to a γ-lactam metabolite .

Comparative Reactivity Insights

  • Benzothiadiazole vs. Benzoxadiazole : The sulfur atom in benzothiadiazole increases electron deficiency, reducing electrophilic substitution rates compared to oxygen analogs .

  • 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : The 1,3,4-isomer exhibits higher thermal stability but lower reactivity toward nucleophiles .

Key Research Gaps

  • Limited data on transition-metal-catalyzed reactions involving the oxadiazole ring.

  • Mechanistic studies on enzyme-mediated transformations are absent but critical for toxicology profiles .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets:

Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains such as Mycobacterium tuberculosis. Studies indicate that derivatives containing the oxadiazole moiety exhibit significant antibacterial properties.

Anti-inflammatory Effects : Research suggests that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. In vitro studies have demonstrated its ability to decrease paw edema in murine models.

Enzyme Inhibition Studies

Docking studies reveal that the compound may act as an enzyme inhibitor. It shows favorable interactions with active sites of enzymes involved in inflammatory pathways. This suggests potential applications in treating diseases characterized by inflammation.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies involving this compound can guide modifications to enhance its efficacy and selectivity against target diseases.

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of oxadiazole derivatives revealed that compounds structurally related to N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide exhibited promising anti-tubercular activity. The minimum inhibitory concentration (MIC) values indicated effectiveness against resistant strains of M. tuberculosis.

Case Study 2: Anti-inflammatory Activity

In another investigation assessing anti-inflammatory properties in a murine model, the compound significantly reduced paw edema compared to control groups. This indicates its potential application in treating inflammatory diseases.

Material Science

The unique properties of this compound make it suitable for developing new materials or as catalysts in chemical reactions. Its ability to modulate chemical reactions can lead to advancements in materials science.

Synthesis of Complex Molecules

As a building block for synthesizing more complex molecules, this compound plays a vital role in organic synthesis and drug development processes.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiadiazole/Oxadiazole Ring

Compound 1 : 5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
  • Key Differences :
    • Replaces the benzothiadiazole group with a trifluoromethyl-substituted thiadiazole.
    • Impact : The trifluoromethyl group increases lipophilicity (logP) and may enhance membrane permeability compared to the target compound. However, the absence of the benzothiadiazole’s fused aromatic system likely reduces π-π interactions.
Compound 2 : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Key Differences: Features a 4-fluorophenyl group on the pyrrolidine and an isopropyl substituent on the thiadiazole. The bulky isopropyl group may sterically hinder interactions with flat binding pockets, unlike the planar benzothiadiazole in the target compound.

Oxadiazole vs. Thiadiazole Core Modifications

Compound 3 : 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
  • Key Differences: Contains a 1,3,4-oxadiazole ring linked to a pyrazole via a thioether bridge. Impact: The oxadiazole’s electron-deficient nature is retained, but the pyrazole and thioether groups introduce additional hydrogen-bond donors/acceptors. The target compound’s benzothiadiazole-carboxamide linkage offers a more rigid and extended conjugated system.
Compound 4 : N-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
  • Key Differences :
    • Substitutes the benzothiadiazole with a thiophene-oxadiazole hybrid.
    • Impact : Thiophene’s smaller aromatic system and sulfur atom may reduce steric bulk and alter electronic properties compared to the benzothiadiazole. The trifluoromethyl group enhances hydrophobicity but lacks the target compound’s fused heterocyclic advantage.

Role of the Benzothiadiazole Moiety

The target compound’s 2,1,3-benzothiadiazole group distinguishes it from analogs in the evidence. This fused ring system:

  • Enhances π-π stacking with aromatic residues in protein binding sites.
  • Introduces additional nitrogen atoms , which may participate in hydrogen bonding or charge-transfer interactions.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2
Aromatic Systems Benzothiadiazole + oxadiazole Thiadiazole Thiadiazole
Key Substituents None CF3 4-Fluorophenyl, isopropyl
Lipophilicity (Pred.) Moderate (logP ~3.5) High (logP ~4.2) Moderate (logP ~3.8)
Hydrogen-Bond Acceptors 8 6 7

Biological Activity

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Compound Overview

The compound has the following characteristics:

Property Details
Molecular Formula C21H20N4O4S2
Molecular Weight 456.5 g/mol
IUPAC Name 3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide
LogP 2.6382
LogD 2.4965
Polar Surface Area 63.411

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in critical biological pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential for modulating enzymatic activity related to cancer and neurological disorders .
  • Signal Transduction Modulation : It has been shown to interact with signaling pathways such as the Wnt pathway, which is crucial in cell proliferation and differentiation. This modulation can influence cellular responses in various diseases .
  • Receptor Interaction : The compound may also bind to certain receptors, altering their activity and affecting downstream signaling cascades that are vital in disease progression.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole have shown promising anticancer properties:

  • Case Study 1 : A derivative was tested against various cancer cell lines and demonstrated significant cytotoxicity with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction through caspase activation .

Neuroprotective Effects

The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective effects:

  • Case Study 2 : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. These effects were associated with decreased oxidative stress markers and enhanced neurotrophic factor levels.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole, a comparison with similar compounds is essential.

Compound Name Biological Activity Mechanism of Action
N-[5-(5-Oxo-pyrrolidin)]Moderate anticancer activityEnzyme inhibition
Benzothiadiazole derivativesAntifungal and insecticidalReceptor modulation
1,3,4-Oxadiazole derivativesAntimicrobial propertiesCell membrane disruption

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, particularly regarding solvent and base selection?

  • Methodological Answer : The synthesis of analogous oxadiazole-containing compounds often employs polar aprotic solvents like DMF and bases such as K₂CO₃ to facilitate nucleophilic substitution or cyclization reactions. For example, demonstrates the use of DMF and K₂CO₃ in synthesizing 1,3,4-oxadiazole derivatives at room temperature, achieving moderate yields. Adjusting stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol) can improve regioselectivity and yield . Similar protocols in highlight the role of methanol and acetic acid as solvents/catalysts for hydrazone formation, emphasizing pH control during precipitation to enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer : Combined use of ¹H/¹³C NMR and IR spectroscopy is critical for confirming functional groups (e.g., carbonyl in pyrrolidinone, benzothiadiazole rings). reports IR peaks at 1680–1720 cm⁻¹ for carbonyl groups and NMR shifts at δ 7.3–8.1 ppm for aromatic protons. HPLC with UV detection (e.g., 254 nm) is recommended for purity assessment, as shown in for related compounds .

Q. What purification strategies maximize yield while retaining high purity?

  • Methodological Answer : Recrystallization from DMSO/water (2:1) or methanol/water mixtures effectively removes unreacted intermediates, as demonstrated in and . For example, adjusting pH to 8–9 during precipitation of thiadiazole derivatives ( ) reduces impurities, achieving >80% purity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediates to identify energetically favorable pathways. describes ICReDD’s approach, where computational reaction path searches reduce trial-and-error experimentation. For instance, predicting Pd-catalyzed cross-coupling conditions (as in ) can streamline aryl-aryl bond formation .

Q. How do structural modifications at the pyrrolidinone or oxadiazole moieties affect biological activity?

  • Methodological Answer : SAR studies on analogous compounds ( ) reveal that electron-withdrawing groups on the phenyl ring enhance metabolic stability, while bulky substituents on oxadiazole may sterically hinder target binding. Parallel synthesis of pyrimidine-5-carboxamide libraries ( ) showed that methyl groups at R₁ (pyrrolidinone) improved antibacterial activity by 40% compared to phenyl derivatives .

Q. How to resolve contradictions between theoretical predictions and experimental outcomes in reaction optimization?

  • Methodological Answer : Iterative feedback loops between computation and experiment are critical. For example, if predicted solvent polarity (e.g., ε value) fails to match observed reaction rates ( ), recalibrating computational parameters (e.g., solvation models) using experimental dielectric constants can align predictions with data .

Q. What strategies address regioselectivity challenges during oxadiazole ring formation?

  • Methodological Answer : Controlling temperature and reagent addition order minimizes side reactions. and show that slow addition of POCl₃ at 0°C directs cyclization toward 1,3,4-oxadiazole over 1,2,4-isomers. Using phase-transfer catalysts (e.g., TBAB) in biphasic systems ( ) further enhances selectivity .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting NMR data for compounds with similar substituents?

  • Methodological Answer : Overlapping signals (e.g., aromatic protons in benzothiadiazole vs. phenylpyrrolidinone) require 2D NMR (COSY, HSQC) for resolution. used ¹H-¹³C HSQC to assign carbons in congested regions (δ 120–140 ppm), distinguishing oxadiazole C=N from benzothiadiazole C-S .

Q. Why do identical synthetic protocols yield varying biological activities in analogs?

  • Methodological Answer : Subtle crystallinity differences (e.g., polymorphs) or residual solvents (DMF, DMSO) can alter bioavailability. highlights that recrystallizing pyrazole-carboxylic acids (e.g., 6a') from ethyl acetate/hexane improves dissolution rates, correlating with enhanced in vitro activity .

Tables for Key Data

Synthesis Parameter Optimal Condition Source
Solvent for oxadiazole formationDMF or methanol
Base for cyclizationK₂CO₃ (1.2 equiv)
Purification methodRecrystallization (DMSO/water)
HPLC purity threshold≥95% (UV detection at 254 nm)
Structural Modification Impact on Activity Source
Methyl at pyrrolidinone R₁+40% antibacterial activity
Electron-withdrawing aryl substituentsImproved metabolic stability

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